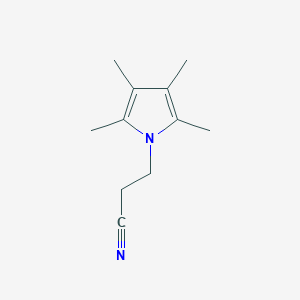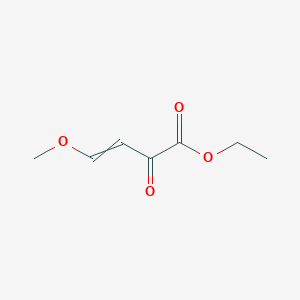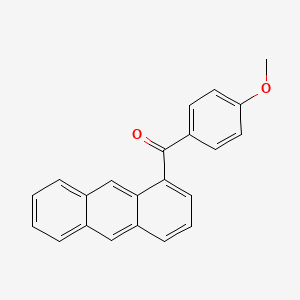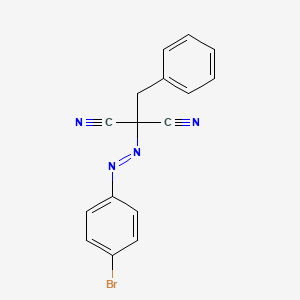
Malononitrile, benzyl 4-bromophenyldiazenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, benzyl 4-bromophenyldiazenyl- is an organic compound with the molecular formula C16H11BrN4 and a molecular weight of 339.189 g/mol . This compound is characterized by the presence of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malononitrile, benzyl 4-bromophenyldiazenyl- typically involves the reaction of malononitrile with benzyl bromide and 4-bromophenyldiazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound often employs a gas-phase reaction involving acetonitrile and cyanogen chloride, followed by subsequent reactions to introduce the benzyl and 4-bromophenyl groups . This method allows for large-scale production with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, benzyl 4-bromophenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino compounds, nitriles, and other functionalized molecules .
Applications De Recherche Scientifique
Malononitrile, benzyl 4-bromophenyldiazenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and specialty chemicals.
Mécanisme D'action
The mechanism of action of malononitrile, benzyl 4-bromophenyldiazenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage allows the compound to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor function, which is crucial in its biological and medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used extensively in organic synthesis.
Benzylidene malononitrile: Used in the synthesis of dyes and as a fluorescence-based assay.
4-Bromophenyldiazenyl derivatives: Compounds with similar diazenyl linkages but different substituents.
Uniqueness
Malononitrile, benzyl 4-bromophenyldiazenyl- is unique due to its combination of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
64710-74-3 |
|---|---|
Formule moléculaire |
C16H11BrN4 |
Poids moléculaire |
339.19 g/mol |
Nom IUPAC |
2-benzyl-2-[(4-bromophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C16H11BrN4/c17-14-6-8-15(9-7-14)20-21-16(11-18,12-19)10-13-4-2-1-3-5-13/h1-9H,10H2 |
Clé InChI |
SFPMXPDHZDFXNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)(C#N)N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



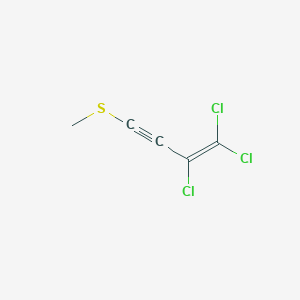
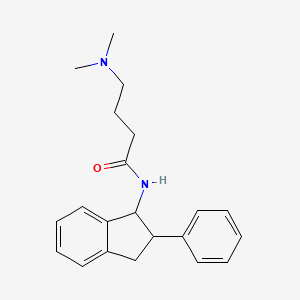

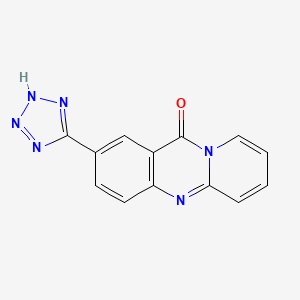

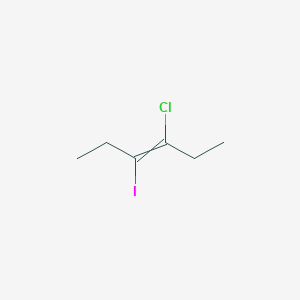

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)

